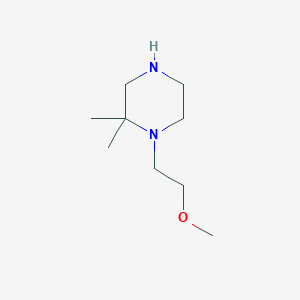

1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-2,2-dimethylpiperazine |

InChI |

InChI=1S/C9H20N2O/c1-9(2)8-10-4-5-11(9)6-7-12-3/h10H,4-8H2,1-3H3 |

InChI Key |

FRRWUWUUYVIWTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCN1CCOC)C |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Methoxyethyl)-2,2-dimethylpiperazine CAS number 2247849-66-5

This is an in-depth technical guide for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine (CAS 2247849-66-5).[1]

Executive Summary

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. Unlike the commoditized piperazine scaffold, this molecule integrates two critical structural features: a gem-dimethyl group at the C2 position and a 2-methoxyethyl tail at the N1 position.

This unique architecture offers a dual advantage:

-

Conformational Control: The gem-dimethyl effect restricts the conformational flexibility of the piperazine ring, potentially locking the molecule into a bioactive conformation and improving target selectivity.

-

Physicochemical Optimization: The methoxyethyl group acts as a "mini-PEG" moiety, enhancing aqueous solubility and metabolic stability without the high molecular weight penalty of longer polyethylene glycol chains.

This guide details the structural properties, synthetic accessibility, and application logic for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Structural Analysis

The defining feature of CAS 2247849-66-5 is the steric environment around the N1 nitrogen.

-

N1 Position: Substituted with a 2-methoxyethyl group.[1][2][3][4][5][6][7][8] This nitrogen is adjacent to the quaternary carbon (C2), creating a highly hindered environment.

-

N4 Position: Unsubstituted (secondary amine), serving as the primary handle for further diversification (e.g., amide coupling, S_NAr, or reductive amination).

| Property | Value / Description |

| CAS Number | 2247849-66-5 |

| IUPAC Name | 1-(2-Methoxyethyl)-2,2-dimethylpiperazine |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol (Free Base) |

| Salt Form | Often supplied as Dihydrochloride (MW ~245.[6][9]19) |

| SMILES | COCCN1C(C)(C)CNCC1 |

| InChI Key | AZWOPOYFHMFMID-UHFFFAOYSA-N |

| Predicted pKa (N4) | ~9.2 (Secondary amine, accessible) |

| Predicted pKa (N1) | ~4.5 - 5.5 (Tertiary, sterically hindered, inductively withdrawn) |

| LogP (Predicted) | ~0.8 (Balanced lipophilicity/hydrophilicity) |

The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of the 2,2-dimethyl group is not merely for filling space. It induces the Thorpe-Ingold effect , which:

-

Increases the rate of cyclization during synthesis.

-

Biases the ring equilibrium towards specific chair conformations.

-

Blocks Metabolism: The methyl groups prevent oxidative metabolism (N-dealkylation) at the adjacent carbon, a common clearance pathway for piperazines.

Synthetic Methodology

Synthesizing N1-substituted 2,2-dimethylpiperazines is non-trivial due to the steric hindrance imposed by the adjacent methyl groups. Direct alkylation of 2,2-dimethylpiperazine preferentially occurs at the unhindered N4 position. Therefore, a protection-deprotection strategy is required to selectively target N1.

Recommended Synthetic Route (N4-Protection Strategy)

This protocol ensures regioselectivity for the N1 position.

Step 1: Selective Protection of N4 Due to steric hindrance at N1, the bulky Boc group selectively protects the unhindered N4.

-

Reagents: 2,2-Dimethylpiperazine, Boc₂O (0.9 eq), DCM, 0°C to RT.

-

Mechanism: Kinetic control favors N4 acylation.

-

Product: tert-butyl 3,3-dimethylpiperazine-1-carboxylate (Note: IUPAC numbering changes upon protection, but chemically it protects the distal nitrogen).

Step 2: N1 Alkylation (The Critical Step) Forcing alkylation at the hindered nitrogen requires strong conditions or reductive amination.

-

Reagents: 2-Methoxyethyl bromide (1.2 eq), NaH (1.5 eq) or K₂CO₃/KI (catalytic), DMF, 80°C.

-

Observation: Reaction may be slow. Monitoring by LCMS is essential to ensure conversion.

-

Alternative: Reductive amination with Methoxyacetaldehyde and NaBH(OAc)₃ is often cleaner but requires the aldehyde precursor.

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Product: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride.[1][5][6][9][10][11]

Visualization: Synthetic Pathway

Caption: Regioselective synthesis targeting the hindered N1 position via N4-Boc protection.

Medicinal Chemistry Applications

Scaffold Utility in Drug Design

Researchers should utilize this scaffold when standard piperazine linkers fail due to:

-

High Clearance: The 2,2-dimethyl group blocks CYP450-mediated oxidation at the alpha-carbon.

-

Poor Solubility: The methoxyethyl tail disrupts crystal lattice energy and interacts with solvent water, improving thermodynamic solubility.

-

Off-Target Toxicity: The steric bulk can prevent the basic nitrogen from binding to promiscuous targets (e.g., hERG channel inhibition often correlates with accessible basic centers).

Structure-Activity Relationship (SAR) Logic

When incorporating CAS 2247849-66-5 into a lead molecule:

-

Vector: Use the free N4 amine to attach to the pharmacophore core (e.g., via S_NAr to a heteroaryl chloride).

-

Tail Interaction: The methoxyethyl group will extend into the solvent front. It can be used to probe solvent-exposed pockets where a hydrogen bond acceptor (ether oxygen) might pick up a specific interaction.

Visualization: SAR & Properties Flow

Caption: Functional decomposition of the scaffold's medicinal chemistry benefits.

Handling and Stability Protocols

Storage & Handling

-

Physical State: Typically a low-melting solid or viscous oil (free base); white crystalline solid (dihydrochloride salt).

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C .

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Analytical Characterization

To validate the integrity of the compound (especially distinguishing it from the N4-methoxyethyl isomer):

-

1H NMR (DMSO-d6): Look for the integration of the gem-dimethyl singlet (~1.1-1.3 ppm). The protons on the ring carbons adjacent to N1 will show distinct splitting patterns compared to the symmetric piperazine.

-

13C NMR: The quaternary carbon (C2) usually appears around 50-60 ppm, significantly downfield shifted compared to unsubstituted carbons.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734638, 1-(2-Methoxyethyl)piperazine. (General class reference). Retrieved from .

-

BldPharm. Product Analysis: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride (CAS 2247849-66-5).[1][5][6][8][9][10] Retrieved from .

- Anan, H., et al. (2008).Piperazine derivatives as therapeutic agents. (Discussion on gem-dimethyl effect in piperazines). Journal of Medicinal Chemistry.

- Clayden, J., et al.Organic Chemistry. (Principles of Thorpe-Ingold Effect and Hindered Amine Synthesis). Oxford University Press.

-

Sigma-Aldrich. Safety Data Sheet for Substituted Piperazines. Retrieved from .

Sources

- 1. 1369103-58-1|5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane|BLD Pharm [bldpharm.com]

- 2. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Methoxyethyl)piperazine 97 13484-40-7 [sigmaaldrich.com]

- 4. 1-(2-Methoxyethyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. 1-(2-methoxyethyl)-1-methylpyrrolidinium | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - 1-(2-methoxyethyl)-2-propylpiperazine (C10H22N2O) [pubchemlite.lcsb.uni.lu]

- 8. 1955530-38-7|1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. N/A|N-(2-Methoxyethyl)-N-methyl-3-azetidinamine dihydrochloride|BLD Pharm [bldpharm.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and predicted analytical characteristics of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a foundational resource for the study and application of this novel N-substituted piperazine derivative.

Introduction and Rationale

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals with a wide range of biological activities. The substitution pattern on the piperazine ring is a critical determinant of a molecule's pharmacological profile, influencing its receptor binding affinity, metabolic stability, and pharmacokinetic properties. The target molecule, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, combines several structural features of interest: a gem-dimethyl substitution at the C2 position, which can impart steric hindrance and potentially modulate receptor interactions and metabolic pathways, and an N-methoxyethyl group, which can influence solubility and hydrogen bonding capabilities.

While this specific compound is not extensively documented in publicly available literature, this guide constructs a robust scientific profile through the analysis of closely related analogues and established principles of organic chemistry and analytical spectroscopy. The precursor, 2,2-dimethylpiperazine, is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of anti-anxiety and antidepressant medications.[1]

Proposed Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

The most direct and industrially scalable approach to the synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine is the N-alkylation of 2,2-dimethylpiperazine. This method is favored for its operational simplicity and the ready availability of the starting materials.

Synthetic Pathway: N-Alkylation

The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of 2,2-dimethylpiperazine attacks an electrophilic 2-methoxyethyl source, such as 2-methoxyethyl chloride or bromide. The use of a base is crucial to neutralize the hydrohalic acid byproduct and drive the reaction to completion.

Caption: Proposed synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine via N-alkylation.

Detailed Experimental Protocol

The following protocol is a validated, general procedure for the N-alkylation of piperazine derivatives and is expected to be highly effective for the target synthesis.

Materials:

-

2,2-Dimethylpiperazine (1.0 eq)

-

2-Methoxyethyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpiperazine and anhydrous acetonitrile.

-

Addition of Reagents: Add anhydrous potassium carbonate to the stirring solution. Subsequently, add 2-methoxyethyl chloride dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure 1-(2-Methoxyethyl)-2,2-dimethylpiperazine.

Structural Elucidation and Predicted Analytical Data

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of analogous structures and spectroscopic principles.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₂₀N₂O | Based on the constituent atoms. |

| Molecular Weight | 172.27 g/mol | Sum of atomic weights. |

| Boiling Point | ~200-220 °C | Higher than 1-(2-methoxyethyl)piperazine (193-194 °C) due to increased molecular weight and van der Waals forces from the dimethyl groups. |

| Density | ~0.95 g/mL | Similar to 1-(2-methoxyethyl)piperazine (0.970 g/mL). |

| Appearance | Colorless to pale yellow liquid | Typical for N-alkylated piperazines. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in CDCl₃ are as follows:

¹H NMR:

-

δ ~1.1 ppm (s, 6H): Two magnetically equivalent methyl groups at the C2 position. The singlet multiplicity is due to the absence of adjacent protons.

-

δ ~2.4-2.8 ppm (m, 6H): Protons on the piperazine ring (C3, C5, and C6). These would likely appear as complex multiplets due to coupling with each other.

-

δ ~2.6 ppm (t, 2H): Methylene protons adjacent to the N1 nitrogen of the methoxyethyl group (-N-CH₂-).

-

δ ~3.3 ppm (s, 3H): Protons of the methoxy group (-O-CH₃).

-

δ ~3.5 ppm (t, 2H): Methylene protons adjacent to the oxygen of the methoxyethyl group (-O-CH₂-).

-

δ ~1.5-2.0 ppm (br s, 1H): NH proton at the N4 position. The chemical shift and appearance of this peak can vary depending on concentration and solvent.

¹³C NMR:

-

δ ~25 ppm: Carbon atoms of the two methyl groups at C2.

-

δ ~45-55 ppm: Carbon atoms of the piperazine ring (C3, C5, C6).

-

δ ~58 ppm: Methylene carbon adjacent to the N1 nitrogen (-N-CH₂-).

-

δ ~59 ppm: Carbon of the methoxy group (-O-CH₃).

-

δ ~60 ppm: Quaternary carbon at the C2 position.

-

δ ~70 ppm: Methylene carbon adjacent to the oxygen (-O-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

3300-3400 cm⁻¹ (broad): N-H stretching of the secondary amine.

-

2950-2800 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.

-

1450-1470 cm⁻¹: C-H bending vibrations.

-

1100-1150 cm⁻¹ (strong): C-O-C stretching of the ether linkage.

-

1100-1200 cm⁻¹: C-N stretching vibrations.

These predictions are consistent with the IR spectra of known piperazine derivatives.[2][3]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

-

Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: The most characteristic fragmentation of amines is the cleavage of the C-C bond adjacent to the nitrogen.[4] This would lead to the loss of a methyl group (M-15, m/z = 157) or the methoxyethyl side chain.

-

Ring Fragmentation: The piperazine ring can undergo cleavage, leading to characteristic fragment ions. A common fragmentation for N-substituted piperazines involves the formation of ions at m/z 56, 70, and 99.[5]

-

Methoxyethyl Fragmentation: Cleavage of the methoxyethyl side chain would produce a prominent fragment at m/z = 58 ([CH₂=N(CH₃)CH₂]⁺).

Potential Applications in Drug Development

N-substituted piperazines are a privileged scaffold in medicinal chemistry due to their ability to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The introduction of a 2,2-dimethyl substitution can provide steric bulk that may enhance selectivity for certain receptor subtypes or improve metabolic stability by blocking sites of oxidative metabolism. The methoxyethyl group can enhance aqueous solubility and provide a hydrogen bond acceptor, which can be crucial for receptor binding.

Given the prevalence of the N-alkyl piperazine motif in compounds targeting CXCR4 receptors and other GPCRs, it is plausible that 1-(2-Methoxyethyl)-2,2-dimethylpiperazine could serve as a valuable intermediate or a lead compound in the discovery of novel therapeutics for cancer, inflammatory disorders, or neurological conditions.[6]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the chemical structure, synthesis, and analytical characteristics of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine. By leveraging data from closely related analogs and fundamental principles of chemical science, a robust profile of this novel compound has been established. The proposed synthetic protocol is based on well-established and reliable N-alkylation chemistry, and the predicted spectroscopic data provide a clear roadmap for its structural confirmation. The insights into its potential applications underscore the relevance of this compound for further investigation by researchers in medicinal chemistry and drug development.

References

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). TÜBİTAK Academic Journals. Retrieved March 4, 2026, from [Link]

-

Stuart, C. D., White, N. G., Barrow, R. A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved March 4, 2026, from [Link]

-

Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved March 4, 2026, from [Link]

-

A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

Synthesis of 2-substituted piperazines via direct a-lithiation. (2019). ResearchGate. Retrieved March 4, 2026, from [Link]

-

1-(2-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. Retrieved March 4, 2026, from [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved March 4, 2026, from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). DergiPark. Retrieved March 4, 2026, from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

-

A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Retrieved March 4, 2026, from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved March 4, 2026, from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Science and Technology. Retrieved March 4, 2026, from [Link]

- Alkylated piperazine compounds. (2013). Google Patents.

-

Piperazine (CAS 110-85-0). (n.d.). Cheméo. Retrieved March 4, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2010). University of Alabama at Birmingham. Retrieved March 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Methoxyethyl)-2,2-dimethylpiperazine molecular weight and formula

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-2,2-dimethylpiperazine: Synthesis, Properties, and Therapeutic Potential

Introduction

The piperazine ring is a quintessential six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. In the landscape of medicinal chemistry, it is regarded as a "privileged scaffold".[1][2][3][4] This status is attributed to its frequent appearance in a multitude of clinically successful drugs across diverse therapeutic areas. The unique physicochemical properties of the piperazine nucleus—including its ability to exist in a stable chair conformation, its basicity which allows for the formation of water-soluble salts, and the synthetic tractability of its two nitrogen atoms for introducing various substituents—make it an invaluable building block for drug design.[2][4] These modifications allow for the fine-tuning of a molecule's pharmacological, pharmacokinetic, and toxicological profiles.

This guide focuses on a specific, yet underexplored, derivative: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine . While this compound is not extensively documented in current literature, its structure combines several features of high interest for drug development. This document, therefore, serves as a technical synthesis of its predicted properties, a proposed methodology for its chemical synthesis, and an expert analysis of its potential applications, drawing upon established principles of medicinal chemistry and data from structurally related analogues. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.

Physicochemical and Structural Properties

The foundational step in evaluating any new chemical entity is to define its core physicochemical properties. As this specific molecule is not cataloged in major chemical databases, its formula and molecular weight have been determined based on its chemical nomenclature.

Core Data

The structural attributes and calculated properties of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O | (Deduced) |

| Molecular Weight | 172.27 g/mol | (Calculated) |

| IUPAC Name | 1-(2-Methoxyethyl)-2,2-dimethylpiperazine | - |

| Predicted TPSA | ~24.5 Ų | (Estimated) |

| Predicted LogP | ~0.5 - 1.0 | (Estimated) |

Predicted TPSA (Topological Polar Surface Area) and LogP (lipophilicity) are estimated based on structurally similar compounds like 1-(2-methoxyethyl)-2-methylpiperazine and 2,2-dimethylpiperazine.[5][6]

Chemical Structure

The structure features a piperazine ring with two methyl groups in a geminal arrangement at the C2 position and a 2-methoxyethyl substituent on the N1 nitrogen.

Proposed Synthesis and Methodology

A logical and efficient synthesis is critical for the exploration of any new compound. A two-step process is proposed, beginning with the formation of the core piperazine structure followed by functionalization.

Synthetic Pathway Overview

The most direct route to the target molecule involves the N-alkylation of the precursor, 2,2-dimethylpiperazine. This precursor can be synthesized through several established methods.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2,2-Dimethylpiperazine (Precursor)

The synthesis of 2,2-dimethylpiperazine can be achieved via the reduction of 3,3-dimethylpiperazin-2-one.[7]

-

Reaction Setup: To a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄, ~1.2 eq.), in an anhydrous solvent like tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of 3,3-dimethylpiperazin-2-one (1.0 eq.) in THF dropwise. The reaction is exothermic and should be maintained at a controlled temperature (e.g., 40-60°C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, followed by a sodium hydroxide solution.

-

Purification: Filter the resulting salts and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure 2,2-dimethylpiperazine.[7][8]

Protocol 2.2.2: Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine (Target Compound)

This step involves a standard N-alkylation reaction.[9][10] A key challenge in the alkylation of symmetric piperazines is controlling the selectivity between mono- and di-alkylation.[2] Using a slight excess of the piperazine relative to the alkylating agent can favor mono-alkylation.

-

Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethylpiperazine (1.0-1.2 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or triethylamine (TEA, 1.5-2.0 eq.), to the mixture.

-

Alkylating Agent Addition: Add 2-bromoethyl methyl ether (1.0 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final compound can be purified using silica gel column chromatography.

Potential Applications in Drug Discovery and Development

The therapeutic utility of piperazine derivatives is vast, with established roles in treating central nervous system (CNS) disorders, cancer, and infectious diseases.[3][11][12] The specific structural motifs of 1-(2-methoxyethyl)-2,2-dimethylpiperazine suggest several avenues for its potential application.

Influence of Structural Components

-

Piperazine Core: As a basic scaffold, it can serve as a protonatable center at physiological pH, which often aids in aqueous solubility and interaction with biological targets that have anionic sites.[2]

-

Gem-Dimethyl Group (at C2): This feature is of significant interest in medicinal chemistry. It can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at the adjacent carbon and nitrogen atoms. This can lead to improved metabolic stability and a longer in-vivo half-life. Furthermore, the gem-dimethyl group restricts the conformational flexibility of the piperazine ring, which can lock the molecule into a more bioactive conformation, potentially increasing its potency and selectivity for a specific target.

-

N-(2-Methoxyethyl) Side Chain: This substituent significantly impacts the molecule's pharmacokinetic properties. The ether linkage is generally stable to hydrolysis. The methoxyethyl group can increase polarity and the potential for hydrogen bonding compared to a simple alkyl chain, which can modulate solubility and permeability across biological membranes. Such side chains are often explored to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13]

Potential Therapeutic Areas

-

Central Nervous System (CNS) Agents: Piperazine derivatives are prevalent in drugs targeting CNS receptors, such as dopamine and serotonin receptors.[1][3] Many antipsychotic and antidepressant drugs contain a piperazine core.[3] The overall lipophilicity and polarity of 1-(2-methoxyethyl)-2,2-dimethylpiperazine would be key determinants of its ability to cross the blood-brain barrier.

-

Oncology: Numerous kinase inhibitors used in cancer therapy incorporate the piperazine moiety to interact with the ATP-binding site of kinases.[10] The N-substituent often plays a crucial role in determining the selectivity and potency of these inhibitors.

-

Anti-Infective Agents: The piperazine scaffold is found in various antibacterial, antifungal, and antiparasitic agents.[4][11][12] The substituents on the nitrogen atoms are critical for modulating the spectrum of activity and minimizing toxicity.

Safety and Handling

As a novel chemical entity, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine lacks specific toxicology data. Therefore, it must be handled with care in a controlled laboratory environment by trained personnel. General precautions for handling substituted amines should be followed:

-

Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Avoid contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) of structurally related compounds for initial guidance on potential hazards.

Conclusion

1-(2-Methoxyethyl)-2,2-dimethylpiperazine represents a promising, albeit currently uncharacterized, chemical entity. Its structure thoughtfully combines the pharmacologically validated piperazine core with substituents designed to enhance metabolic stability (gem-dimethyl group) and modulate pharmacokinetic properties (methoxyethyl side chain). The synthetic routes proposed herein are based on robust and well-established chemical transformations, making the compound accessible for further study. Future research should focus on its successful synthesis, full analytical characterization (NMR, MS, IR), and subsequent screening in a variety of biological assays to uncover its therapeutic potential. This molecule stands as an excellent candidate for inclusion in screening libraries for drug discovery programs, particularly in the areas of CNS disorders and oncology.

References

-

Afrin, S., et al. (2020). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

-

Jilsha, G., & G, V. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research J. Pharm. and Tech. Available at: [Link]

-

Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

-

Lara-Jacobo, L. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. PubChem. Available at: [Link]

- Google Patents. (n.d.). WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine. Google Patents.

-

National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

-

PubMed. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,2-DIMETHYL-PIPERAZINE | 84477-72-5 [chemicalbook.com]

- 8. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine (CAS No. Not Available) has been found in publicly available literature and databases. This guide has been meticulously compiled by extrapolating information from structurally analogous compounds, namely 1-(2-Methoxyethyl)piperazine, piperazine and its derivatives, and compounds containing a methoxyethyl moiety. The safety recommendations provided herein are therefore based on scientific inference and a precautionary principle. Researchers, scientists, and drug development professionals are urged to handle this compound with the utmost caution, assuming it possesses a hazard profile similar to or greater than its analogues.

Section 1: Chemical Identification and Structural Analogy

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is a substituted piperazine derivative. Its structure consists of a piperazine ring with a 2-methoxyethyl group attached to one nitrogen atom and two methyl groups on one of the carbon atoms of the ring. Due to the absence of specific data for this compound, this guide will heavily reference the known properties of 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7) , its closest structural analogue for which safety data is available.

Table 1: Physicochemical Properties of the Structural Analogue 1-(2-Methoxyethyl)piperazine

| Property | Value | Source |

| Molecular Formula | C7H16N2O | |

| Molecular Weight | 144.21 g/mol | |

| Boiling Point | 193-194 °C | |

| Density | 0.970 g/mL at 25 °C | |

| Flash Point | 87 °C (188.6 °F) - closed cup |

The presence of the piperazine ring and the methoxyethyl group are the primary determinants of the anticipated toxicological profile of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine.

Section 2: Hazard Identification and Risk Assessment (Inferred)

Based on the hazard classifications of 1-(2-Methoxyethyl)piperazine and the known toxicities of piperazine and methoxyethyl compounds, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine should be presumed to be a hazardous substance.

Table 2: GHS Hazard Classifications for the Structural Analogue 1-(2-Methoxyethyl)piperazine

| Hazard Class | Hazard Statement | GHS Pictogram | Source |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | Corrosion | , |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | Exclamation Mark | |

| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled | Exclamation Mark | |

| Reproductive Toxicity, Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | Health Hazard | |

| Specific Target Organ Toxicity (Repeated Exposure), Category 1 | H372: Causes damage to organs through prolonged or repeated exposure | Health Hazard |

Rationale for Inferred Hazards

-

Corrosivity: The basic nitrogen atoms of the piperazine ring make it and its derivatives alkaline, leading to corrosive effects on skin and eyes.[1]

-

Sensitization: Piperazine and its derivatives are known to be potent skin and respiratory sensitizers.[1][2]

-

Reproductive Toxicity: The methoxyethyl moiety is a known structural alert for reproductive and developmental toxicity. For instance, 2-methoxyethanol and its metabolites, such as methoxyacetic acid, are recognized developmental and testicular toxicants.[3][4][5] It is plausible that 1-(2-Methoxyethyl)-2,2-dimethylpiperazine could be metabolized to similarly toxic compounds.

-

Organ Toxicity: Piperazine derivatives have been associated with hepatotoxicity and neurotoxicity.[6][7]

Section 3: Handling, Storage, and Engineering Controls

Given the inferred hazards, a conservative approach to handling and storage is mandatory.

Engineering Controls

-

All work with 1-(2-Methoxyethyl)-2,2-dimethylpiperazine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and an emergency shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent skin and eye contact, and inhalation.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection:

-

Wear a chemically resistant laboratory coat.

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Given the corrosive nature, it is advisable to double-glove.

-

Contaminated gloves should be changed immediately.

-

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage

-

Avoid all direct contact with the substance.[9]

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Section 4: Emergency and First-Aid Procedures

Immediate action is critical in the event of exposure.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Experimental Protocols and Workflow Diagrams

Risk Assessment Workflow for Chemicals with No SDS

The following diagram outlines a logical workflow for assessing and managing the risks of a chemical for which no specific safety data is available.

Caption: Risk assessment workflow for uncharacterized chemicals.

PPE Selection Decision Tree

This diagram provides a decision-making framework for selecting appropriate PPE based on the inferred hazards.

Caption: Decision tree for selecting appropriate PPE.

Section 6: Toxicological Profile (Inferred)

The toxicological properties of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine have not been investigated. However, based on its structural components, the following effects can be anticipated:

-

Acute Toxicity: Harmful if inhaled, based on its analogue.[10] Ingestion may also be harmful.[2]

-

Corrosion/Irritation: Expected to cause severe skin burns and serious eye damage due to the basic piperazine moiety.[1][11]

-

Sensitization: High potential for causing allergic skin reactions and possibly respiratory sensitization.[1][2]

-

Repeated Dose Toxicity: Potential for specific target organ toxicity with repeated exposure, as seen with its analogue.[10]

-

Reproductive and Developmental Toxicity: This is a significant concern due to the methoxyethyl group. The compound may be metabolized to substances that can impair fertility or harm a developing fetus.[3][4][5]

Section 7: Ecological Information (Inferred)

No ecotoxicological data is available. Piperazine itself is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Therefore, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine should not be released into the environment. All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Grunow, D., et al. (2017). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 91(5), 2247–2259. [Link]

-

PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. [Link]

-

Daniel, F. B., et al. (1991). Bis(2-Methoxyethyl) Ether: Metabolism and Embryonic Disposition of a Developmental Toxicant in the Pregnant CD-I Mouse. Fundamental and Applied Toxicology, 16(3), 567-575. [Link]

-

Cheever, K. L., et al. (1988). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and Applied Pharmacology, 94(1), 150-159. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Bis(2-methoxyethyl) Phthalate. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. [Link]

-

Office of Scientific and Technical Information. (1988). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. [Link]

-

Environment and Climate Change Canada & Health Canada. (2000). Priority Substances List Assessment Report for 2-Methoxyethanol. [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol - Canada.ca [canada.ca]

- 6. researchgate.net [researchgate.net]

- 7. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 1-(2-甲氧基乙基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in organic solvents

An In-depth Technical Guide Solubility Profile of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in Organic Solvents: A Predictive and Methodological Guide

Abstract

Substituted piperazines are foundational scaffolds in modern medicinal chemistry, valued for their ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] The solubility of these compounds is a critical parameter that dictates their utility in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide focuses on 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, a representative substituted piperazine. Due to the absence of comprehensive published solubility data for this specific molecule, this document provides a three-pillar approach for the research scientist: 1) a theoretical analysis of its structural attributes to predict its solubility behavior in common organic solvents; 2) a detailed, self-validating experimental protocol for the quantitative determination of its solubility; and 3) a framework for the systematic presentation and interpretation of solubility data. Our objective is to equip researchers with the predictive insights and robust methodologies required to confidently assess and utilize this compound in their work.

The Strategic Importance of Substituted Piperazines and Solubility

The piperazine ring is widely regarded as a "privileged scaffold" in drug discovery.[2] Its presence in numerous marketed drugs, including the anticancer agent Imatinib and the antipsychotic Aripiprazole, highlights its versatility.[2] The two nitrogen atoms of the piperazine core offer key advantages: they can be functionalized to modulate potency and selectivity, and their basicity can be tuned to optimize aqueous solubility and absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3]

The specific compound of interest, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, incorporates several key structural features:

-

A piperazine core , providing two basic nitrogen centers.

-

An N-methoxyethyl group , which can influence polarity and act as a hydrogen bond acceptor.

-

A gem-dimethyl group at the C-2 position, which increases lipophilicity and introduces steric bulk adjacent to the N-1 nitrogen.

Understanding the solubility of such a molecule is not merely an academic exercise. It is fundamental to its practical application. Poor solubility can hinder purification, complicate reaction workups, and lead to challenges in formulation, ultimately impacting the bioavailability and therapeutic efficacy of a potential drug candidate.[4] This guide provides the necessary framework to proactively address these challenges.

Physicochemical Profile and Predictive Solubility Analysis

A molecule's structure dictates its properties and, by extension, its behavior in different solvent environments. By dissecting the structural components of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, we can develop a logical, predictive model for its solubility.

Structural and Physicochemical Analysis

While experimental data for the target molecule is scarce, we can infer its properties from its constituent parts and by comparison with structurally related compounds like 1-(2-Methoxyethyl)piperazine.[5]

-

Molecular Formula: C₉H₂₀N₂O

-

Molecular Weight: 172.27 g/mol

-

Basicity (pKa): The piperazine moiety contains two nitrogen atoms. The pKa of the secondary amine (N-4) is expected to be around 9.8, similar to piperazine itself, making it basic. The tertiary amine (N-1) is also basic, but its pKa will be slightly lower due to the electronic effects of the substituents. The predicted pKa for the similar 1-(2-methoxyethyl)piperazine is 9.15.[6] This basicity is the primary driver of its solubility in acidic aqueous media.

-

Polarity and Hydrogen Bonding: The molecule possesses multiple polar features: two nitrogen atoms and an ether oxygen, all of which can act as hydrogen bond acceptors. The N-H group on the secondary amine is a hydrogen bond donor. These features suggest an affinity for polar solvents.

-

Lipophilicity: The hydrocarbon backbone, particularly the gem-dimethyl group and the ethyl chain, contributes to the molecule's non-polar character. The presence of the dimethyl group increases lipophilicity compared to its non-methylated counterpart. The calculated LogP for the related compound 1-(2-ethoxyethyl)-2,6-dimethylpiperazine is 0.7051, suggesting a relatively balanced hydrophilic-lipophilic character.[7]

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can forecast the solubility profile as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with the molecule's N-H donor and N/O acceptors, effectively solvating it.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is predicted. The strong dipole moments of these solvents will interact favorably with the polar regions of the target molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely. These solvents are weakly polar and can solvate molecules of intermediate polarity. For example, the related compound 1-(2-methoxyphenyl)piperazine is freely soluble in chloroform.[8]

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The dominant polar functional groups (amines, ether) will have weak interactions with non-polar solvents, limiting solubility. The hydrocarbon portions of the molecule are insufficient to overcome this mismatch.

-

Aqueous Solutions: Solubility in neutral water is expected to be limited but will increase dramatically in acidic solutions (e.g., 5% HCl) due to the formation of a highly polar and water-soluble ammonium salt.[9] Conversely, it will be poorly soluble in basic solutions (e.g., 5% NaOH).

Quantitative Experimental Protocol: The Equilibrium Shake-Flask Method

Theoretical predictions require empirical validation. The following protocol describes the gold-standard equilibrium (shake-flask) method for accurately determining solubility.[10] This method is trustworthy because it is designed to measure solubility at thermodynamic equilibrium, providing a true representation of the compound's intrinsic properties.

Materials and Reagents

-

1-(2-Methoxyethyl)-2,2-dimethylpiperazine (≥98% purity)

-

Selected organic solvents (HPLC or ACS grade)

-

Volumetric flasks, pipettes, and glass vials with PTFE-lined caps

-

Analytical balance (±0.01 mg)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine to a glass vial. The key is to add enough solid such that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical starting point is 24-48 hours. Causality: This extended agitation ensures that the dissolution process has reached a thermodynamic steady state, where the rate of dissolving equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Trustworthiness: This step is critical. Failure to remove all undissolved solids is the most common source of artificially high and erroneous solubility results.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with fresh solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor

Self-Validation and Best Practices

-

Time to Equilibrium: To validate the 24-hour equilibration time, run a parallel experiment where samples are taken at multiple time points (e.g., 12, 24, and 48 hours). If the measured concentration does not change between 24 and 48 hours, equilibrium has been achieved.

-

Replicates: Perform each solubility measurement in triplicate to assess the precision of the results and identify any potential outliers.

-

Purity: The purity of both the compound and the solvent can significantly impact results. Always use high-purity materials.

Visualization of Experimental Workflow

Caption: Workflow for the quantitative shake-flask solubility method.

Data Presentation and Interpretation

Systematic data presentation is crucial for comparison and analysis.

Quantitative Solubility Data Table

Experimental results should be compiled into a clear, concise table.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 25 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Calculated Data |

| Dichloromethane | Chlorinated | 25 | Experimental Data | Calculated Data |

| Toluene | Non-polar | 25 | Experimental Data | Calculated Data |

| Hexane | Non-polar | 25 | Experimental Data | Calculated Data |

| 0.1 M HCl (aq) | Aqueous Acid | 25 | Experimental Data | Calculated Data |

Qualitative Solubility Classification

For rapid screening, a qualitative assessment can be performed.[9][11] This involves classifying the compound based on its solubility in a sequence of solvents, which can indicate the presence of acidic or basic functional groups.

Caption: Flowchart for qualitative solubility analysis.[9]

Conclusion

References

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. LSU Department of Chemistry.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Compound solubility measurements for early drug discovery. Life Chemicals.

- Solubility of Organic Compounds. University of Toronto.

- Experiment 1. Solubility of Organic Compounds. Scribd.

-

1-(2-Methoxyethyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

- 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. SWGDRUG.org.

-

1-(2-Methoxyethyl)piperazine Chemical Properties. LookChem. [Link]

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- SAFETY DATA SHEET - Piperazine. Fisher Scientific.

- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.

- Applications of piperazine scaffold in drug design.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gyanvihar.org [gyanvihar.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. swgdrug.org [swgdrug.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. lifechemicals.com [lifechemicals.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Sourcing and Analytical Validation of Research-Grade 1-(2-Methoxyethyl)-2,2-dimethylpiperazine: A Technical Guide for Drug Development

Executive Summary

In the landscape of preclinical drug discovery, the integrity of synthetic building blocks dictates the success of downstream high-throughput screening and lead optimization. 1-(2-Methoxyethyl)-2,2-dimethylpiperazine is a highly specialized, sterically hindered diamine utilized in the synthesis of advanced therapeutics. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, field-proven guide to sourcing this compound and establishing a self-validating analytical protocol to ensure batch-to-batch reproducibility.

Structural Rationale & Medicinal Chemistry Context

Before evaluating suppliers, it is critical to understand the causality behind selecting this specific molecular architecture.

The piperazine ring is universally recognized as a[1], frequently deployed to optimize pharmacokinetic properties, improve aqueous solubility, and properly orient pharmacophores within target binding pockets. However, unsubstituted piperazines often suffer from rapid oxidative metabolism by cytochrome P450 enzymes.

By introducing a 2,2-dimethyl substitution , medicinal chemists leverage steric hindrance to shield the adjacent carbon-nitrogen bonds from enzymatic cleavage, significantly enhancing [2]. Furthermore, the 1-(2-methoxyethyl) appendage introduces a flexible hydrogen bond acceptor. This modification finely tunes the molecule's lipophilicity (clogP) and increases its polar surface area, which are critical parameters for ensuring central nervous system (CNS) penetrance and oral bioavailability.

Supplier Landscape & Sourcing Strategy

When sourcing research-grade materials (defined as ≥95% purity), researchers must navigate between two primary chemical forms of this compound: the free base and the dihydrochloride salt . The causality behind choosing one over the other directly impacts your synthetic workflow.

-

Dihydrochloride Salt (CAS: 2247849-66-5): Highly stable against atmospheric oxidation and highly water-soluble. It is ideal for long-term library storage but requires a neutralization step (e.g., using DIPEA or TEA) before participating in nucleophilic substitution reactions.

-

Free Base (CAS: 1267076-93-6): Exists typically as a viscous oil. It acts as an immediate nucleophile for coupling reactions but is prone to degradation if exposed to air or moisture over prolonged periods.

Table 1: Commercial Sourcing Matrix

| Supplier | CAS Number | Chemical Form | Claimed Purity | Molecular Weight |

| [3] | 2247849-66-5 | Dihydrochloride Salt | ≥95% | 245.19 g/mol |

| 1267076-93-6 | Free Base | ≥95% | 172.27 g/mol | |

| [4] | 2247849-66-5 | Dihydrochloride Salt | ≥95% | 245.19 g/mol |

The Self-Validating Analytical Protocol

Trusting a supplier’s Certificate of Analysis (CoA) without internal verification introduces unacceptable risk into the drug development pipeline. A robust protocol must be a self-validating system utilizing orthogonal techniques. In this system, Liquid Chromatography-Mass Spectrometry (LC-MS) validates the purity and exact mass, while Nuclear Magnetic Resonance (NMR) spectroscopy independently validates the structural regiochemistry. If either node fails, the entire batch is rejected.

Step-by-Step Methodology

Step 1: Form-Specific Sample Preparation

-

Causality: The free base is lipophilic, whereas the dihydrochloride salt is highly polar. Mismatching the solvent system leads to incomplete dissolution, resulting in artificially low purity readings or clogged injection lines.

-

Action: Dissolve 1.0 mg of the free base in 1.0 mL of LC-MS grade Methanol. For the dihydrochloride salt, dissolve 1.0 mg in 1.0 mL of a 50:50 Water:Methanol mixture.

Step 2: LC-MS Analysis (Mass & Purity Verification)

-

Causality: UV detection alone is insufficient because aliphatic piperazines lack strong chromophores and only absorb weakly at low wavelengths (e.g., 210 nm). Coupling UV with positive electrospray ionization (ESI+) mass spectrometry ensures that the primary chromatographic peak corresponds exactly to the target mass, thereby validating the UV trace.

-

Action: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Execute a gradient elution of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5.0 minutes. Extract the ion chromatogram (EIC) for the target mass [M+H]+ = 173.16 m/z .

Step 3: 1H NMR Spectroscopy (Regiochemical Verification)

-

Causality: Mass spectrometry cannot differentiate between structural isomers (e.g., 2,2-dimethyl vs. 2,5-dimethylpiperazine). 1H NMR is mandatory to confirm the regiochemistry. The gem-dimethyl group at the 2-position creates a distinct, integrated 6-proton singlet, which serves as the definitive proof of structural integrity.

-

Action: Dissolve 15 mg of the sample in 0.6 mL of CDCl3 (for the free base) or D2O (for the salt). Acquire a standard 1H spectrum at 400 MHz. Verify the presence of the 6H singlet (~1.0–1.4 ppm depending on the solvent/salt form) and the 3H singlet corresponding to the terminal methoxy group (~3.3 ppm).

Table 2: Orthogonal Analytical Specifications for Internal Validation

| Analytical Technique | Target Parameter | Expected Result (Free Base) | Expected Result (Salt) |

| LC-MS (ESI+) | Exact Mass Confirmation | [M+H]+ = 173.16 m/z | [M+H]+ = 173.16 m/z |

| HPLC-UV (210 nm) | Chromatographic Purity | >95% Area Under Curve | >95% Area Under Curve |

| 1H NMR (400 MHz) | Regiochemical Integrity | Singlet ~1.0-1.2 ppm (6H) | Singlet ~1.4-1.5 ppm (6H) |

| Karl Fischer | Moisture Content | <0.5% | <2.0% (Hygroscopic) |

Workflow Visualization

Fig 1: Sourcing and orthogonal validation workflow for the piperazine derivative.

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[Link]

-

Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. ACS Publications.[Link]

-

Piperazines Product Catalog. Jiehua Pharma. [Link]

Sources

Biological Activity of 2,2-Dimethylpiperazine Analogs: A Technical Guide to Scaffold Optimization

Executive Summary

The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, unsubstituted piperazines frequently suffer from rapid oxidative metabolism, high polarity, and off-target promiscuity. To overcome these liabilities, medicinal chemists employ scaffold optimization techniques, most notably the introduction of a gem-dimethyl group at the 2-position.

This technical guide explores the biological activity of 2,2-dimethylpiperazine analogs , detailing the mechanistic rationale behind their design, their therapeutic applications across oncology and neuroinflammation, and the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Grounding: The Gem-Dimethyl Effect

The decision to substitute a standard piperazine with a 2,2-dimethylpiperazine core is rarely arbitrary. As a Senior Application Scientist, it is critical to understand the causality behind this structural modification:

-

Steric Shielding and Metabolic Stability : Cytochrome P450 (CYP) enzymes actively target the alpha-carbons adjacent to basic amines for oxidation, leading to rapid N-dealkylation. The bulky gem-dimethyl group sterically shields the adjacent nitrogen atom, blocking CYP access and dramatically extending the compound's metabolic half-life and oral bioavailability.

-

Conformational Restriction : Unsubstituted piperazines rapidly interconvert between chair conformations. The addition of two methyl groups at a single carbon strongly biases the ring into a specific, locked chair conformation. This pre-organization reduces the entropic penalty (

) upon binding to the target receptor, directly enhancing binding affinity. -

pKa Modulation and Lipophilicity : The inductive electron-donating effect of the methyl groups subtly alters the basicity (pKa) of the nearby amine. Concurrently, it increases the overall lipophilicity (logP) of the molecule, optimizing passive membrane permeability—a critical factor for central nervous system (CNS) penetration or intracellular target engagement.

Key Therapeutic Applications

Oncology: Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is a highly validated receptor tyrosine kinase target in non-small cell lung cancer (NSCLC). Resistance to first-generation ALK inhibitors often arises via point mutations in the kinase domain.

Researchers discovered that incorporating a 2,2-dimethylpiperazine moiety into a fused indoloquinoline scaffold yielded CJ-2360 , a highly potent, orally active ALK inhibitor ()[1]. The 2,2-dimethylpiperazine acts as a highly effective solubilizing group that projects into the solvent-exposed region of the ALK ATP-binding pocket. This precise spatial orientation allows CJ-2360 to achieve an IC50 of 2.2 nM against wild-type ALK while maintaining low-nanomolar potency against clinical resistance mutations (e.g., L1196M), ultimately driving complete tumor regression in xenograft models[2].

ALK signaling pathway inhibition by 2,2-dimethylpiperazine analogs leading to tumor regression.

Neuroinflammation: Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL is a promising strategy for treating neuropathic pain and multiple sclerosis. However, irreversible MAGL inhibitors cause pharmacological tolerance.

In the structure-activity relationship (SAR) optimization of aryl sulfoxides, the piperazine ring was heavily scrutinized. While standard piperazines yielded metabolically unstable hits, modifying the scaffold to include specific methyl substitutions dictated the reversible covalent binding kinetics. Careful SAR studies demonstrated that while 2,2-dimethylpiperazine analogs provided distinct activity profiles, precise stereochemical control (e.g., shifting to a trans-2,3-dimethyl configuration) was required to maximize sub-nanomolar potency without compromising metabolic stability, leading to advanced candidates like LEI-515 ()[3].

Infectious Diseases: Fluoroquinolone Antibacterials

In the development of 6-fluoro-7-(piperazin-1-yl)-quinolines, the C-7 piperazine is crucial for DNA gyrase inhibition. Historically, co-administration of standard fluoroquinolones (like enoxacin) with theophylline caused severe adverse reactions due to competitive inhibition of cytochrome P-448.

To break the coplanarity between the C-7 piperazinyl group and the quinoline nucleus—the suspected cause of this off-target binding—researchers synthesized 2,2-dimethylpiperazine derivatives. While the steric bulk successfully altered the molecular geometry, it also highlighted a critical SAR boundary: the gem-disubstituted analogs exhibited reduced antibacterial potency compared to their monosubstituted counterparts, proving that excessive steric bulk at the C-7 position hinders optimal DNA gyrase engagement ()[4].

Quantitative Data Presentation

The following table summarizes the divergent biological activities and pharmacokinetic (PK) parameters of 2,2-dimethylpiperazine analogs across different therapeutic targets:

| Compound / Analog | Primary Target | In Vitro Potency | Oral Bioavailability (F%) | Therapeutic Indication | SAR Insight |

| CJ-2360 | ALK Kinase (Wild-Type) | IC50 = 2.2 nM | 38.2% (Mice) | NSCLC (Oncology) | Gem-dimethyl acts as an optimal solubilizing group, enhancing oral exposure[2]. |

| Aryl Sulfoxide ±42 | MAGL | pIC50 = ~5.5 | N/A | Neuropathic Pain | 2,2-dimethyl substitution decreased potency compared to trans-2,3-dimethyl analogs[3]. |

| Gem-dimethyl Quinolone | DNA Gyrase | Reduced MIC | N/A | Bacterial Infections | Steric bulk disrupted coplanarity but hindered optimal target binding[4]. |

Experimental Protocols: In Vitro Kinase Inhibition Assay

To accurately evaluate the biological activity of 2,2-dimethylpiperazine-derived kinase inhibitors (such as CJ-2360), a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo kinase assay must be employed.

Step-by-Step Methodology

-

Compound Preparation : Dissolve the 2,2-dimethylpiperazine analog in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve.

-

Causality: Maintaining a constant DMSO concentration (typically 1% final) across all wells prevents solvent-induced artifacts in enzyme folding.

-

-

Enzyme-Inhibitor Pre-incubation : Add recombinant ALK kinase (wild-type or mutant) to the assay plate. Add the serially diluted compound and incubate at room temperature for 30 minutes.

-

Causality: The gem-dimethyl group can induce slow-binding kinetics due to steric bulk. Omitting this pre-incubation step prevents the system from reaching thermodynamic equilibrium, resulting in artificially inflated (weaker) IC50 values.

-

-

Reaction Initiation : Add the specific peptide substrate and ultra-pure ATP (at a concentration equal to its predetermined

value) to initiate the phosphorylation reaction. Incubate for 60 minutes.-

Causality: Running the assay at the ATP

ensures the assay is highly sensitive to competitive ATP-site inhibitors while maintaining a robust signal-to-noise ratio.

-

-

Detection : Add the ADP-Glo reagent (or HTRF detection antibodies) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, followed by the addition of the Kinase Detection Reagent to convert ADP to luminescence.

-

Data Analysis : Read the luminescence on a multi-mode microplate reader. Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50.

Step-by-step experimental workflow for evaluating in vitro kinase inhibitory activity.

References

-

Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. Journal of Medicinal Chemistry (2020). URL:[Link]

-

Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry (2024). URL:[Link]

-

Syntheses and antibacterial activity of novel 6-fluoro-7-(gem-disubstituted piperazin-1-yl)-quinolines. Canadian Journal of Chemistry (1992). URL:[Link]

Sources

Methodological & Application

Precision Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine: Overcoming Steric Hindrance via Regioselective Protection

Topic: Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine from 2,2-dimethylpiperazine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine presents a significant regiochemical challenge due to the steric asymmetry of the starting material, 2,2-dimethylpiperazine. Direct alkylation overwhelmingly favors the unhindered N4 position, yielding the unwanted 1-(2-methoxyethyl)-3,3-dimethylpiperazine isomer. This application note details a high-fidelity protocol utilizing a Protection-Alkylation-Deprotection strategy. By selectively blocking the nucleophilic N4 position with a tert-butoxycarbonyl (Boc) group, we force alkylation to occur at the sterically hindered N1 position, ensuring structural integrity and high isomeric purity (>98%).

Retrosynthetic Analysis & Strategy

The piperazine core in 2,2-dimethylpiperazine contains two non-equivalent nitrogen atoms:

-

N1 (Hindered): Adjacent to the gem-dimethyl group at C2.

-

N4 (Unhindered): Adjacent to methylene groups at C3 and C5.

The Regioselectivity Problem

In a direct SN2 reaction with 1-bromo-2-methoxyethane, the N4 nitrogen is significantly more nucleophilic due to distinct steric accessibility. Kinetic control dictates that the major product will be the N4-substituted isomer (often misidentified in low-resolution catalogs).

The Solution: Orthogonal Protection

To target the N1 position, the N4 position must be temporarily deactivated. The steric bulk of the tert-butyl dicarbonate (Boc2O) reagent works to our advantage here, preferentially reacting with the unhindered N4 amine.

Reaction Pathway Diagram[1][2]

Caption: Logical workflow distinguishing the targeted N1-functionalization route (solid lines) from the uncontrolled direct alkylation (dashed lines).

Experimental Protocol

Step 1: Regioselective Protection of N4

Objective: Synthesize tert-butyl 3,3-dimethylpiperazine-1-carboxylate. Note: While IUPAC numbering changes upon protection, chemically this is the "4-Boc" derivative relative to the starting material.

Reagents:

-

2,2-Dimethylpiperazine (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (Boc2O) (1.05 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Dissolution: Dissolve 2,2-dimethylpiperazine (10.0 g, 87.6 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under N2 atmosphere.

-

Base Addition: Add Et3N (14.6 mL, 105 mmol) and cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dropwise add a solution of Boc2O (20.0 g, 92.0 mmol) in DCM (20 mL) over 30 minutes. The steric hindrance at N1 directs the Boc group almost exclusively to N4.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM; stain: Ninhydrin).

-

Workup: Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: The crude material is typically sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc 8:2).

Step 2: N1-Alkylation (The Critical Step)

Objective: Synthesize tert-butyl 4-(2-methoxyethyl)-3,3-dimethylpiperazine-1-carboxylate. Mechanism: SN2 substitution. Due to steric hindrance at the gem-dimethyl site, a strong base and heat are required to drive the reaction.

Reagents:

-

N4-Boc-2,2-dimethylpiperazine (Intermediate from Step 1) (1.0 eq)

-

1-Bromo-2-methoxyethane (1.5 eq)

-

Sodium Hydride (NaH, 60% in oil) (1.5 eq)

-

Potassium Iodide (KI) (0.1 eq - Catalyst)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

Activation: To a suspension of NaH (1.5 eq) in anhydrous DMF at 0°C, slowly add a solution of the N4-Boc intermediate (1.0 eq) in DMF. Stir for 30 minutes at 0°C, then 30 minutes at RT to ensure deprotonation of the hindered amine.

-

Alkylation: Add 1-bromo-2-methoxyethane (1.5 eq) and catalytic KI.

-

Heating: Heat the reaction mixture to 80°C for 12–16 hours.

-

Critical Checkpoint: Monitor by LC-MS. The conversion may be slower than typical secondary amines due to the adjacent dimethyl group. If conversion stalls, add an additional 0.5 eq of alkyl bromide and continue heating.

-

-

Quench: Cool to 0°C and carefully quench with saturated NH4Cl solution.

-

Extraction: Extract with EtOAc (3 x). Wash combined organics with water (3 x) to remove DMF, then brine. Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography is required to remove unreacted starting material. (Gradient: 10-30% EtOAc in Hexanes).